molecular formula C10H7F3OS B1387814 [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol CAS No. 951122-90-0

[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol

Cat. No.: B1387814
CAS No.: 951122-90-0
M. Wt: 232.22 g/mol
InChI Key: WLNKENBTAMHHBP-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol: is an organic compound that features a trifluoromethyl group attached to a benzothiophene ring, with a methanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol typically involves the introduction of a trifluoromethyl group to a benzothiophene precursor. One common method is the radical trifluoromethylation of benzothiophene derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) and a radical initiator under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include continuous flow processes and the use of more efficient catalysts and reagents to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the methanol group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the methanol group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry: In chemistry, [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design .

Industry: In the industrial sector, this compound is explored for its applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials .

Mechanism of Action

The mechanism of action of [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

    [5-(Trifluoromethyl)-1-benzothiophene]: Lacks the methanol group, which may affect its reactivity and binding properties.

    [5-Methyl-1-benzothiophen-2-yl]methanol: Contains a methyl group instead of a trifluoromethyl group, which can alter its electronic properties and biological activity.

Uniqueness: The presence of both the trifluoromethyl and methanol groups in [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol makes it unique. The trifluoromethyl group enhances metabolic stability and bioavailability, while the methanol group provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3OS/c11-10(12,13)7-1-2-9-6(3-7)4-8(5-14)15-9/h1-4,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNKENBTAMHHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653224
Record name [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951122-90-0
Record name [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyridine (0.37 ml, 4.72 mmol, 1.5 equiv.) and subsequently cyanuric fluoride (0.53 ml, 6.3 mmol, 2 equiv.) were added to a stirred solution of commercially available 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid (776 mg, 3.15 mmol, 1 equiv.) in CH2Cl2 (16 ml), kept under N2, at −20 to −10° C. Precipitation of cyanuric acid occurred and increased gradually as the reaction proceeded. After the mixture was stirred at −20 to −10° C. for 2 h, ice-cold water was added along with 100 ml CH2Cl2. Undissolved solids were filtered off; from the filtrate, the organic phase was separated and the aqueous layer was extracted once more with CH2Cl2 (50 ml). The combined organic layers were washed with ice-cold water (50 ml), dried (Na2SO4) and concentrated under reduced pressure to a small volume (15 ml). NaBH4 (240 mg, 6.3 mmol, 2 equiv.) was added in one portion, and MeOH (6.5 ml) was then added, dropwise, over 15 min at r.t. The reaction mixture was neutralised with 1N H2SO4, and the organic solvents were evaporated under reduced pressure. The residue was taken-up in EtOAc (80 ml) and water (40 ml); the organic layer was separated, and the aqueous layer was extracted with EtOAc (2×60 ml). The combined organic layers were washed with 1N H2SO4 and brine, dried (Na2SO4) and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica, using EtOAc/hexane (10-20% gradient) as eluent, to give 400 mg (54.6% yield) of the required product as a white solid. HPLC-MS (method 1) gave one peak with Rt=4.02 min, but no ionization.
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
776 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
240 mg
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
54.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
Reactant of Route 2
[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
Reactant of Route 3
[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
Reactant of Route 4
[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
Reactant of Route 5
[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
Reactant of Route 6
Reactant of Route 6
[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol

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